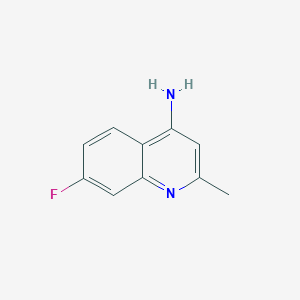

4-Amino-7-fluoro-2-methylquinoline

Description

Historical Context of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgnih.gov Coal tar long remained the primary source for commercial quinoline. wikipedia.org A significant milestone occurred in 1842 when French chemist Charles Gerhardt synthesized a compound he named "Chinoilin" or "Chinolein" through the distillation of the alkaloid quinine (B1679958) with potassium hydroxide. wikipedia.org Initially, the compounds isolated by Runge and Gerhardt were thought to be different isomers, but August Hoffmann later demonstrated they were identical. wikipedia.org

The quinoline ring system is not only a product of industrial processes but is also found in nature, particularly in alkaloids derived from plants. britannica.compharmatutor.org Quinine, an alkaloid from the bark of the Cinchona tree, is a prominent natural quinoline derivative and has played a crucial role in the history of medicine. britannica.compharmatutor.org The structural elucidation and synthesis of quinine were landmark achievements in organic chemistry. pharmatutor.org The development of synthetic methods to produce quinoline and its derivatives has been a continuous area of research since the 19th century, driven by the diverse applications of these compounds. nih.govpharmatutor.org

Importance of the Quinoline Scaffold in Chemical Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry. tandfonline.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug discovery. tandfonline.com The synthetic versatility of the quinoline ring system allows for the creation of large libraries of structurally diverse derivatives, which has facilitated the development of compounds with a wide range of pharmacological activities. benthamdirect.com

Quinoline-based compounds have been investigated and developed for numerous therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. benthamdirect.comnih.govorientjchem.org For instance, the 4-aminoquinoline (B48711) derivative chloroquine (B1663885) has been a cornerstone in the treatment of malaria for decades. britannica.comnih.gov More recently, quinoline derivatives have been designed as kinase inhibitors and topoisomerase inhibitors for cancer therapy. benthamdirect.comtandfonline.com The ability of the quinoline nucleus to be readily modified through established synthetic pathways makes it an attractive and "druggable" scaffold for the ongoing design of new and improved therapeutic agents. tandfonline.com

Rationale for Investigating 4-Amino-7-fluoro-2-methylquinoline

The specific compound this compound emerges as a molecule of interest due to the strategic placement of its functional groups. The rationale for its investigation is rooted in the unique properties conferred by its substitution pattern and its potential utility as a synthetic intermediate.

The combination of an amino group at position 4, a fluorine atom at position 7, and a methyl group at position 2 creates a distinct chemical entity with a specific set of anticipated properties.

4-Amino Group: The amino group at the C4 position is a key feature of many biologically active quinolines. nih.govnih.gov This group can act as a hydrogen bond donor and a protonatable site, which is often critical for interaction with biological targets like enzymes or receptors. The 4-aminoquinoline skeleton is recognized as a promising nucleus for the development of various therapeutic agents. nih.govnih.gov

7-Fluoro Group: The placement of a fluorine atom at the C7 position significantly influences the molecule's electronic environment. Fluorine's high electronegativity can affect the acidity of the quinoline nitrogen and the reactivity of the entire ring system. In the context of drug design, a 7-fluoro substitution, similar to the 7-chloro substitution in chloroquine, can be crucial for activity and can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. ucsf.edu The synthesis of various 7-substituted-4-aminoquinoline derivatives has been a consistent strategy in medicinal chemistry research. nih.govacs.org

2-Methyl Group: The methyl group at the C2 position (historically referred to as the quinaldine (B1664567) position) also contributes to the molecule's unique character. It can influence the compound's steric profile and lipophilicity. Furthermore, the 2-methyl group can be a site for further chemical modification, for example, through condensation reactions to create more complex structures like 2-arylvinylquinolines. nih.gov

Beyond the intrinsic properties of the molecule itself, this compound is a valuable key intermediate in organic synthesis. It serves as a foundational building block for the construction of more complex molecules. The reactive sites on the molecule—the amino group and the quinoline ring itself—allow for a variety of chemical transformations.

The synthesis of such substituted quinolines often involves multi-step processes. For instance, a common approach is the reaction of a substituted 4-chloroquinoline (B167314) with an appropriate amine. nih.govnih.gov In this case, 4-chloro-7-fluoro-2-methylquinoline (B100141) would be the precursor, which is then reacted to introduce the amino group at the C4 position. The resulting this compound can then be used in subsequent synthetic steps. Researchers have utilized similar 4-aminoquinoline intermediates to create extensive libraries of compounds for biological screening. nih.govucsf.edu Its structure provides a versatile platform for creating new chemical entities with potentially novel applications.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 948293-45-6 | synquestlabs.comarctomsci.com |

| Molecular Formula | C₁₀H₉FN₂ | synquestlabs.com |

| Synonyms | 7-fluoro-2-methylquinolin-4-amine | fluorochem.co.uk |

Strategies for Quinoline Ring Construction

The formation of the bicyclic quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. nih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of the 7-fluoro-2-methylquinoline (B75012) core, this reaction would typically involve the cyclocondensation of 2-amino-4-fluorobenzaldehyde or a corresponding ketone with a simple ketone like acetone.

The reaction mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the aniline (B41778) and the ketone, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org A variety of catalysts have been employed to promote this reaction, ranging from Brønsted acids to Lewis acids and ionic liquids, often under solvent-free or microwave-assisted conditions to improve efficiency and yield. nih.govnih.gov

Table 1: Catalytic Approaches in Friedländer Synthesis

| Catalyst Type | Examples | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid, Trifluoroacetic acid, [Et₃NH][HSO₄] (Ionic Liquid) | Solvent-free, 100 °C | High yields, non-corrosive options available. nih.gov |

| Lewis Acid | Neodymium(III) nitrate hexahydrate, Iodine, Zinc Chloride | Solvent-free or in solvents like DMF | Efficient, rapid, and effective for various ketones. organic-chemistry.orgnih.gov |

| Heterogeneous | Silica nanoparticles (SiO₂), Nafion | Microwave irradiation, 100 °C | Catalyst recyclability, high yields, short reaction times. nih.gov |

The Pfitzinger reaction provides an alternative route to quinolines, specifically yielding quinoline-4-carboxylic acids. wikipedia.org The process involves the reaction of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To construct a 7-fluoroquinoline scaffold, 5-fluoroisatin would be the required starting material.

The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as methyl ethyl ketone, to form an imine, which subsequently cyclizes and dehydrates to yield the final 2,3-disubstituted-7-fluoroquinoline-4-carboxylic acid. A significant drawback of this method for synthesizing 4-aminoquinolines is that the carboxylic acid group at the 4-position must be removed in a subsequent decarboxylation step before the amino group can be introduced.

The Skraup synthesis and its related Doebner-von Miller modification are classic methods for quinoline synthesis starting from anilines. The original Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org The Doebner-von Miller reaction is a more versatile variant that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govwikipedia.org

For the synthesis of 7-fluoro-2-methylquinoline, 3-fluoroaniline (B1664137) would be the appropriate starting material. The reaction with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) or methyl vinyl ketone under acidic conditions would generate the desired quinoline ring. nih.gov The reaction mechanism is complex and thought to involve the 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org These methods are powerful but can suffer from harsh reaction conditions and the formation of regioisomeric byproducts.

Beyond the classical named reactions, various other cyclocondensation strategies are employed for quinoline synthesis. These often involve multi-component reactions or transition-metal-free annulations. A notable approach involves the reaction of 2-aminobenzonitriles with activated alkynes or ynones. nih.govresearchgate.net This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular annulation to afford highly substituted 4-aminoquinolines directly. researchgate.net This method is advantageous as it constructs the quinoline ring and introduces the 4-amino group in a single, often one-pot, process. The reaction can be mediated by Lewis acids or bases and offers a high degree of atom economy. researchgate.net

The Niementowski quinoline synthesis involves the thermal condensation of an anthranilic acid with a ketone or aldehyde. wikipedia.org To obtain a 7-fluoroquinoline core, 4-fluoroanthranilic acid would be the key precursor. This reaction typically yields 4-hydroxyquinoline (B1666331) derivatives (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.org

The mechanism is similar to the Friedländer synthesis, proceeding through the formation of a Schiff base followed by intramolecular condensation and dehydration. wikipedia.org While effective, the classic Niementowski reaction often requires high temperatures, which can limit its applicability. wikipedia.org For the synthesis of the target compound, the resulting 4-hydroxy-7-fluoro-2-methylquinoline would need to undergo further chemical modification, typically conversion of the hydroxyl group to a chloro group, before the introduction of the 4-amino substituent.

Table 2: Overview of Quinoline Ring Construction Strategies

| Reaction Name | Key Reactants for 7-Fluoro-2-methylquinoline Core | Initial Product | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedländer Annulation | 2-Amino-4-fluorobenzaldehyde + Acetone | 7-Fluoro-2-methylquinoline | Direct, versatile, often high-yielding. nih.gov | Availability of substituted 2-aminobenzaldehydes can be limited. researchgate.net |

| Pfitzinger Reaction | 5-Fluoroisatin + Methyl ethyl ketone | 7-Fluoro-2,3-dimethylquinoline-4-carboxylic acid | Access to quinoline-4-carboxylic acids. wikipedia.org | Requires subsequent decarboxylation step. researchgate.net |

| Skraup-Doebner | 3-Fluoroaniline + Crotonaldehyde | 7-Fluoro-2-methylquinoline | Uses readily available anilines. nih.gov | Harsh conditions, potential for side products. nih.gov |

| Cyclocondensation | 2-Amino-4-fluorobenzonitrile + Ynone | 4-Amino-7-fluoro-2-methyl-3-substituted-quinoline | Direct synthesis of 4-aminoquinolines. researchgate.net | Requires specific alkyne/ynone substrates. |

| Niementowski Reaction | 4-Fluoroanthranilic acid + Acetone | 4-Hydroxy-7-fluoro-2-methylquinoline | Uses anthranilic acids. wikipedia.org | High temperatures, produces 4-hydroxyquinolines requiring further steps. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLVVEIHDBEPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589050 | |

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-45-6 | |

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Amino 7 Fluoro 2 Methylquinoline

Reactions at the 4-Amino Position

The 4-amino group of the quinoline (B57606) ring is a primary nucleophilic center, making it susceptible to a variety of reactions, including acylation, alkylation, and substitution with amino alcohols. These reactions are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry.

While specific acylation reactions for 4-Amino-7-fluoro-2-methylquinoline are not extensively detailed in the reviewed literature, the general reactivity of 4-aminoquinolines suggests they readily undergo acylation. For instance, in the synthesis of related thiazoloquinolines, the 4-amino group can be introduced as a benzamido surrogate through a 1,3-dipolar cycloaddition reaction with benzoyl isocyanate. acs.org This indicates that the amino group is sufficiently nucleophilic to react with acylating agents.

The alkylation of the 4-amino group of quinolines is a common strategy for the synthesis of new derivatives. Although direct alkylation of this compound is not explicitly documented, studies on related 4-chloro-2-methylquinolines show that they can be alkylated with an excess of corresponding aliphatic amines at reflux temperatures to yield key intermediates. nih.gov This suggests that the 4-amino group of the target compound would likely be amenable to alkylation under similar conditions.

The synthesis of 4-aminoquinoline (B48711) derivatives often proceeds via a 4-chloroquinoline (B167314) intermediate. The chlorine atom at the 4-position is readily displaced by nucleophiles, including amino alcohols. This nucleophilic aromatic substitution (SNAr) is a well-established method for creating new 4-aminoquinoline analogues. nih.govnih.gov For example, 4,7-dichloroquinolines can be effectively substituted at the 4-position with amino alcohols like 2-aminoethanol. nih.gov This highlights a common synthetic route to compounds bearing a substituted amino group at the 4-position, which would include derivatives of this compound.

Reactions Involving the 7-Fluoro Substituent

The fluorine atom at the 7-position of the quinoline ring is a potential site for nucleophilic aromatic substitution (SNAr). The ease of this reaction is influenced by the electronic nature of the quinoline ring and the reaction conditions.

The reactivity of fluoroarenes in SNAr reactions is a subject of considerable interest. Generally, electron-withdrawing groups on the aromatic ring facilitate the substitution of fluorine. In the context of fluoroquinolones, the reactivity of the C-7 substituent is crucial for their biological activity. nih.gov While specific data on the nucleophilic displacement of the 7-fluoro group in this compound is not available, the general principles of SNAr suggest that it could be replaced by strong nucleophiles under appropriate conditions, potentially requiring a catalyst or harsh reaction conditions due to the presence of the electron-donating amino group which may deactivate the ring towards nucleophilic attack.

Reactions at the 2-Methyl Group

The 2-methyl group of the quinoline ring is activated by the adjacent nitrogen atom and can participate in a variety of reactions, including condensation and oxidation.

A notable reaction of 2-methylquinolines is the Knoevenagel condensation with aryl aldehydes. nih.govwikipedia.org An efficient method for this reaction involves using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF), leading to the formation of 2-arylvinylquinolines in good yields. nih.gov This reaction predominantly generates the (E)-isomer.

| Reactant 1 (2-Methylquinoline derivative) | Reactant 2 (Aryl aldehyde) | Catalyst | Solvent | Reaction Time | Product | Yield (%) |

| N1-(6-Fluoro-2-methylquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | Thiophene-2-carbaldehyde | ZnCl2 | DMF | 20-60 min | (E)-N1-(6-Fluoro-2-(2-(thiophen-2-yl)vinyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | 82 |

| N1-(6-Fluoro-2-methylquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | p-Methylsulphonyl benzaldehyde | ZnCl2 | DMF | 20-60 min | (E)-N1-(6-Fluoro-2-(4-(methylsulfonyl)styryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | 86 |

| 6-Fluoro-2-methyl-N-(3-morpholin-4ylpropyl)quinolin-4-amine | p-Anisaldehyde | ZnCl2 | DMF | 20-60 min | (E)-6-Fluoro-2-(4-methoxystyryl)-N-(3-morpholin-4ylpropyl)quinolin-4-amine | - |

Table based on data for analogous 6-fluoroquinolines. nih.gov

Furthermore, the 2-methyl group can be oxidized. The oxidation of 4-chloro-6-fluoro-2-methylquinoline (B103436) with 3-chloroperbenzoic acid yields the corresponding N-oxide. nih.gov This intermediate can then be treated with benzenesulfonyl chloride to afford the 4-chloro-2-(chloromethyl)-6-fluoroquinoline. nih.gov This chloromethyl group is a versatile handle for further derivatization through nucleophilic substitution. Other methods for the oxidation of methylquinolines to quinoline aldehydes or carboxylic acids have also been reported, using reagents such as selenium dioxide or nickel peroxide. tandfonline.comtandfonline.com

| Starting Material | Oxidizing Agent | Product |

| 2-methylquinoline | Selenium dioxide | 2-quinolinecarboxaldehyde |

| 4-methylquinoline | Selenium dioxide | 4-quinolinecarboxaldehyde |

| 2-(or 3-)methylquinoline-3-(or 2-)carboxylic acid | Nickel peroxide | Quinoline-2,3-dicarboxylic acid |

Table illustrating general oxidation reactions of methylquinolines. tandfonline.comtandfonline.com

Knoevenagel Reactions for Styrylquinolines

The 2-methyl group of the quinoline ring is sufficiently acidic to participate in Knoevenagel condensation reactions with aromatic aldehydes, yielding styrylquinoline derivatives. researchgate.netnih.govfrontiersin.org These products are of interest for their fluorescent properties and potential biological activities. nih.gov

A notable example involves the reaction of 4-amino-2-methylquinoline, a close analog of the title compound, with various substituted benzaldehydes. The condensation is typically carried out in a high-boiling solvent such as propionic anhydride (B1165640), which can also serve as a dehydrating agent, driving the reaction towards the formation of the α,β-unsaturated product. nih.gov The reaction mixture is heated at reflux to facilitate the condensation and subsequent dehydration. nih.gov This method provides a direct route to 4-amino-2-styrylquinolines. researchgate.netdeepdyve.com

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Amino-2-methylquinoline | 4-Methoxybenzaldehyde | Propionic Anhydride, Reflux (140 °C), 10 h | 4-Amino-2-(4-methoxystyryl)quinoline | 90% |

| 4-Amino-2-methylquinoline | 4-Chlorobenzaldehyde | Propionic Anhydride, Reflux | 4-Amino-2-(4-chlorostyryl)quinoline | Not Reported |

| 4-Amino-2-methylquinoline | 4-(Trifluoromethyl)benzaldehyde | Propionic Anhydride, Reflux | 4-Amino-2-(4-(trifluoromethyl)styryl)quinoline | Not Reported |

The mechanism of this reaction involves the initial formation of a carbanion at the 2-methyl group, facilitated by a basic catalyst or high temperatures. This nucleophile then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated styrylquinoline system.

Oxidation Reactions

The this compound scaffold possesses multiple sites susceptible to oxidation: the heterocyclic nitrogen, the amino group, and the methyl group.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. acs.org While electron-withdrawing groups can sometimes hinder this reaction, N-oxide formation has been successfully achieved on quinoline rings bearing such substituents. For instance, a 7-bromo-thiazoloquinoline was effectively oxidized to its N-oxide, suggesting that the 7-fluoro substituent in the title compound would not preclude this reaction. chembuyersguide.com

Oxidation of the 2-Methyl Group: The 2-methyl group can be oxidized to a variety of functional groups. Oxidation to a 2-carbaldehyde group can be accomplished using selenium dioxide (SeO₂), a reagent known for oxidizing activated methyl groups adjacent to aromatic rings. thieme-connect.de More vigorous oxidation, for instance with hot, concentrated potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid. walshmedicalmedia.com However, this method carries the risk of oxidizing the quinoline ring itself, a complication that must be carefully managed. walshmedicalmedia.com

The presence of the 4-amino group, an electron-donating and easily oxidizable function, adds complexity to these reactions. It can be susceptible to oxidation itself, potentially leading to the formation of quinone-imine type structures, although the 7-fluoro group is expected to reduce this tendency. smolecule.comnih.gov

General Functional Group Interconversions

The functional groups on the this compound ring can be chemically modified to create a diverse range of derivatives.

Reactions of the 4-Amino Group: The primary amino group at the C-4 position is a key site for derivatization. It can undergo standard reactions typical of aromatic amines.

Acylation: The amino group can be readily acylated. For example, treatment with acetic anhydride in pyridine (B92270) leads to the formation of the corresponding N-acetylated derivative, N-(7-fluoro-2-methylquinolin-4-yl)acetamide. acs.orgthieme-connect.com This reaction is often used as a protecting strategy or to modulate the compound's biological activity.

Alkylation: The amino group can also be alkylated. For instance, reaction with alkyl halides, such as bromomethylbenzonitrile in the presence of a base like potassium carbonate, results in N-alkylation. researchgate.net Phase transfer catalysis conditions have also been employed for the N-alkylation of related 4-aminoquinolines. nih.gov

| Starting Material | Reagents and Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Amino-2-methylquinoline | Acetic Anhydride, Pyridine, Reflux | Acylation | N-(2-methylquinolin-4-yl)acetamide | acs.org |

| 4-Amino-2-methylquinoline-8-carbonitrile | 2-(Bromomethyl)benzonitrile, K₂CO₃, THF, 85 °C | N-Alkylation | 4-(2-Cyanobenzylamino)-2-methylquinoline-8-carbonitrile | researchgate.net |

| 4-Amino-2-methylquinoline | 1,10-Diiododecane, Methyl Ethyl Ketone | N-Alkylation (Quaternization) | 1-Decyl-4-amino-2-methylquinolinium iodide | ucl.ac.uk |

Reactions involving the 7-Fluoro Group: The fluorine atom at the C-7 position is generally considered a site for potential nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, fluorine is an excellent leaving group due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom susceptible to nucleophilic attack. youtube.com However, the success of such substitutions on the quinoline ring is highly dependent on the presence of other activating groups (typically electron-withdrawing groups ortho or para to the leaving group). In many documented cases of substitution at the C-7 position of quinolines, the ring is further activated by a C-3 carboxyl and a C-4 carbonyl group, as seen in fluoroquinolone antibiotics. nih.govnih.gov Without these additional activating features, substitution of the 7-fluoro group on the title compound would require harsh reaction conditions or specialized catalysts.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Amino-7-fluoro-2-methylquinoline, distinct signals are expected for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic region would likely display a complex pattern of signals due to the various proton-proton and proton-fluorine couplings.

The protons on the quinoline (B57606) ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The fluorine atom at the C7 position will influence the chemical shifts of the adjacent protons at C6 and C8 through space and through bond-coupling (J-coupling). Specifically, the proton at C8 would likely appear as a doublet of doublets due to coupling with the proton at C6 and the fluorine at C7. Similarly, the proton at C6 would exhibit splitting from the proton at C5 and the fluorine at C7. The proton at C5 would likely be a doublet, coupled to the proton at C6.

The proton of the amino group (-NH₂) at the C4 position would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group (-CH₃) at the C2 position would present as a sharp singlet in the upfield region of the spectrum, likely around δ 2.5 ppm.

For comparative analysis, the ¹H NMR spectrum of the related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, shows proton chemical shifts in a similar region. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | s |

| H3 | ~6.5-7.0 | s |

| H5 | ~7.8-8.2 | d |

| H6 | ~7.2-7.6 | dd |

| H8 | ~7.5-7.9 | dd |

| NH₂ | Variable | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets, 'br s' a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on each unique carbon atom in the molecule. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methyl group.

The carbon atoms of the quinoline ring are expected to appear in the range of δ 100-160 ppm. The carbon atom attached to the fluorine (C7) will exhibit a large one-bond C-F coupling constant, resulting in a doublet. The chemical shifts of the carbons adjacent to the fluorine (C6 and C8) will also be influenced. The carbon bearing the amino group (C4) and the carbon with the methyl group (C2) will have characteristic chemical shifts. For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the signals for C2 and the carbon coordinated to the amino group (C4) are observed at 159.8 ppm. acs.org The methyl carbon will resonate in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| C2 | ~155-160 |

| C3 | ~100-105 |

| C4 | ~145-150 |

| C4a | ~148-152 |

| C5 | ~120-125 |

| C6 | ~110-115 (d, JC-F) |

| C7 | ~160-165 (d, ¹JC-F) |

| C8 | ~115-120 (d, JC-F) |

| C8a | ~140-145 |

Note: These are predicted values. The presence of the fluorine atom will cause splitting of the signals for C7 and adjacent carbons, denoted by (d, JC-F).

2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals.

A COSY spectrum would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks would be expected between the protons on the quinoline ring that are coupled to each other, for example, between H5 and H6, and between H6 and H8. This would help in confirming the assignment of the aromatic protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds. The amino group would exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-F stretching vibration typically gives a strong absorption band in the region of 1000-1300 cm⁻¹.

For comparison, the FT-IR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline shows C-N stretching vibrations in the range of 1077-1375 cm⁻¹ and C=C stretching vibrations at 1569, 1619, and 1638 cm⁻¹. daneshyari.comnih.gov

Table 3: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretching (asymmetric) | ~3450 |

| N-H stretching (symmetric) | ~3350 |

| Aromatic C-H stretching | ~3050 |

| Aliphatic C-H stretching | ~2950 |

| C=N / C=C stretching | ~1500-1650 |

| N-H bending | ~1600 |

| C-F stretching | ~1000-1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable.

In the Raman spectrum of the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations are detected at 1572, 1621, and 1637 cm⁻¹, which correspond well with the IR data. daneshyari.comnih.gov

Table 4: Predicted Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretching | ~3050 |

| C=N / C=C stretching | ~1500-1650 |

| Ring breathing modes | ~1000-1400 |

| C-F stretching | ~1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is particularly useful for the characterization of quinoline derivatives. nih.govmdpi.comnih.gov

For this compound, the exact mass can be calculated from its molecular formula, C₁₀H₉FN₂. guidechem.comsynquestlabs.com The monoisotopic mass is reported as 176.07497646 g/mol . guidechem.com In ESI-MS analysis, quinoline compounds typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. nih.govnih.gov While detailed fragmentation studies for this specific molecule are not extensively reported, analysis of related structures suggests that the quinoline ring system is relatively stable, with fragmentation patterns providing valuable information for structural confirmation. mdpi.commdpi.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉FN₂ | guidechem.comsynquestlabs.com |

| Molecular Weight | 176.19 g/mol | guidechem.comsynquestlabs.com |

| Monoisotopic Mass | 176.07497646 Da | guidechem.com |

| Predicted Primary Ion (ESI+) | [M+H]⁺ | nih.govnih.gov |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground state to a higher energy excited state. In molecules with conjugated π-systems, such as the quinoline ring in this compound, π → π* and n → π* transitions are responsible for strong UV absorption bands.

The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are characteristic of the molecule's chromophores. However, specific experimental UV-Vis absorption data for this compound is not available in the reviewed scientific literature.

| Parameter | Value |

|---|---|

| λmax | Data not available in searched literature |

| Molar Absorptivity (ε) | Data not available in searched literature |

| Solvent | Data not available in searched literature |

| Electronic Transition | Data not available in searched literature |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

While this method has been successfully applied to determine the structures of related fluorinated quinoline derivatives nih.gov, a specific crystal structure determination for this compound has not been reported in the surveyed literature. Such a study would be invaluable for understanding the planarity of the quinoline system, the conformation of the amino group, and the nature of hydrogen bonding and other intermolecular forces within the crystal lattice.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available in searched literature |

| Space Group | Data not available in searched literature |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available in searched literature |

| Volume (V) | Data not available in searched literature |

| Calculated Density (Dx) | Data not available in searched literature |

Computational Chemistry and Molecular Modeling Studies

Time-Dependent Density Functional Theory (TD-DFT)TD-DFT studies to predict the electronic absorption spectra and excited state properties of 4-Amino-7-fluoro-2-methylquinoline are not present in the scientific literature.

Further investigation by the computational chemistry community is required to characterize the molecular and electronic properties of this compound according to the specified analytical methods.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not widely documented in publicly available literature, the principles of this technique are broadly applied to quinoline (B57606) derivatives to understand their dynamic behavior and interactions with biological targets. nih.govmdpi.com

In a typical MD simulation of a quinoline derivative, the molecule would be placed in a simulated environment, such as a solvent box of water molecules, to mimic physiological conditions. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a detailed view of the molecule's conformational changes, flexibility, and intermolecular interactions. nih.govmdpi.com

For a compound like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: To identify the most stable three-dimensional arrangements (conformations) of the molecule.

Analyze Solvent Effects: To understand how the surrounding solvent molecules influence the structure and properties of the compound.

Simulate Ligand-Receptor Interactions: If a biological target is known, MD simulations can model the binding process, stability of the complex, and key interactions, which is invaluable for drug design. mdpi.comresearchgate.net

For instance, MD simulations have been used to investigate the stability of other quinoline-based inhibitors when bound to proteins, revealing that the protein dynamics and solvation effects play a crucial role in the long-term stability of the ligand-protein complex. nih.gov Such studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time.

Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Value/Condition |

| Force Field | CHARMM36, GROMOS, AMBER |

| Solvent Model | TIP3P water model |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy |

This table is illustrative and based on common practices for simulating small molecules.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. mdpi.com The NLO properties of organic molecules, including quinoline derivatives, can be investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). mdpi.comresearchgate.net These studies calculate the hyperpolarizability of a molecule, which is a measure of its NLO response.

The NLO properties of quinoline derivatives are often attributed to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. mdpi.com In this compound, the amino group can act as an electron donor, the quinoline ring as the π-bridge, and the fluoro group can influence the electronic properties of the system.

Theoretical studies on similar donor-acceptor quinoline systems have shown that the magnitude of the first hyperpolarizability (β) is sensitive to the nature and position of substituents. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set, can predict various NLO-related parameters. mdpi.com

Table 2: Key Parameters in the Computational Study of NLO Properties

| Parameter | Description |

| Computational Method | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |

| Functional | B3LYP, CAM-B3LYP |

| Basis Set | 6-311++G(d,p) or similar |

| Calculated Properties | Dipole moment (μ), Polarizability (α), First Hyperpolarizability (β) |

| Analysis | Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) |

Studies on functionalized quinolines have demonstrated that the introduction of different substituents significantly affects the distribution of frontier molecular orbitals (FMOs), the energy gap, and consequently, the NLO properties. researchgate.net For a molecule like this compound, computational analysis would likely reveal a significant dipole moment and hyperpolarizability, suggesting its potential as an NLO material.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgresearchgate.net QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For 4-aminoquinoline (B48711) derivatives, numerous QSAR studies have been conducted, particularly in the context of their antimalarial activity. asianpubs.orgresearchgate.net These studies typically involve a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates the descriptors with the biological activity. asianpubs.org The predictive power of the QSAR model is assessed through various validation techniques. researchgate.net

While a specific QSAR model for a series including this compound is not detailed in the provided search results, the general approach for 4-aminoquinolines can be described. For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives identified the importance of steric, hydrophobic, and electronic factors for their antimalarial activity. asianpubs.org

Table 3: Common Descriptors and Methods in QSAR Studies of Aminoquinolines

| Category | Examples of Descriptors/Methods |

| Molecular Descriptors | Molar Refractivity (MR), LogP, Dipole Moment, HOMO/LUMO energies, Topological indices |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | R², Q² (cross-validated R²), External validation |

Structure Activity Relationship Sar Studies: General Principles

Impact of 4-Amino Substitution on Activity

The 4-amino group is a fundamental feature for the biological activity of this class of quinolines. nih.gov This substituent and its attached side chain are crucial for the molecule's interaction with its biological targets and for its pharmacokinetic properties.

The amino group at the C4-position, along with its potential for protonation, is considered essential for the accumulation of these compounds in the acidic digestive vacuole of the malaria parasite, a key step in their antimalarial action. researchgate.net The lone pair of electrons on the nitrogen atom of the 4-amino group is believed to be involved in binding with heme. nih.gov The nature of the side chain attached to this amino group significantly modulates activity. nih.gov Key findings include:

Side Chain Length: An optimal side chain length of two to five carbon atoms between the nitrogen at position 4 and a terminal tertiary amino group is often required for potent antimalarial activity. nih.govnih.gov

Terminal Amino Group: A basic tertiary amine at the end of the side chain is a critical feature, as it is a site for protonation that facilitates drug accumulation. researchgate.net

N-Alkylation: The introduction of a methyl group to the 4-aminoquinoline (B48711) nitrogen (4-methylamino substitution) has been explored. nih.gov Studies on a series of 4-N-methylaminoquinoline analogues suggest that this substitution is well-tolerated and can lead to compounds with significant antiplasmodial activity and potentially reduced toxicity. nih.gov

Aromatic Side Chains: Incorporating an aromatic ring into the side chain, as seen in the drug amodiaquine, can result in compounds with reduced toxicity while retaining activity against drug-resistant parasite strains. nih.goveurekaselect.com

Role of 7-Fluoro Substitution on Molecular Interactions

The substituent at the 7-position of the quinoline (B57606) ring plays a pivotal role in modulating the electronic properties and, consequently, the biological activity of the molecule. An electron-withdrawing group at this position is generally considered essential for high potency in antimalarial 4-aminoquinolines. nih.gov

The 7-fluoro group acts as a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atom. This has several effects on the molecule's properties:

Basicity (pKa) Modulation: Electron-withdrawing groups at the 7-position have been shown to lower the pKa (a measure of basicity) of both the quinoline ring nitrogen and the terminal amino nitrogen in the alkyl side chain. researchgate.net This modulation of basicity directly influences the extent of protonation and pH trapping within the acidic parasite vacuole. nih.gov

Binding Affinity: The inclusion of fluorine can enhance the binding affinity of a ligand to its target protein. nih.gov This can be attributed to an increase in the molecule's lipophilicity and the potential for forming specific halogen bonding interactions with protein residues. nih.gov

Metabolic Stability: Fluorine substitution can significantly alter the metabolic stability of molecules by blocking labile sites susceptible to metabolic degradation. nih.gov

Influence of 2-Methyl Group Modifications

2-methylquinoline and its derivatives are known to possess substantial biological activities. nih.gov The influence of this group can be understood through several observations from related compounds:

Steric Hindrance: The presence of a methyl group at the C-2 position can introduce steric bulk, which may affect the molecule's ability to bind to its target. The reaction rates for certain catalytic processes have been observed to decrease when moving from quinoline to 2-methylquinoline, suggesting a steric effect.

Synthetic Handle: The methyl group at the C-2 position can serve as a synthetic handle for further molecular modifications. For example, the 2-methyl group can be lithiated and subsequently reacted with alkyl halides to create derivatives with longer alkyl chains at this position, such as 2-alkylquinolin-8-ols. rsc.org This allows for the exploration of how changes in the size and lipophilicity of the C-2 substituent impact activity.

Aromaticity and Saturation: In studies comparing 2-arylquinolines with their partially saturated counterparts, 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, the fully aromatic quinoline derivatives displayed a better anticancer activity profile. rsc.org This suggests that the planarity and aromaticity of the quinoline ring, which the 2-methyl group is part of, are important for the observed cytotoxicity. rsc.org

Positional Importance: The precise location of substituents is critical. For example, in one study on GLI1 inhibitors, the insertion of a methyl group at the C-3 position of the quinoline ring completely abrogated the compound's activity, highlighting the sensitivity of the scaffold to minor structural changes. nih.gov This implies that modifications to the 2-methyl group, such as changing its size or replacing it with other functional groups, would likely have a significant and unpredictable impact on biological activity.

Ligand Efficiency Optimization in Quinoline Scaffolds

Ligand efficiency (LE) is a key metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is used to guide the optimization of lead compounds by ensuring that increases in potency are not achieved simply by increasing molecular size, which can negatively affect drug-like properties. Optimizing the quinoline scaffold involves making strategic modifications to enhance biological activity while maintaining or improving physicochemical properties.

Computational methods like Comparative Molecular Field Analysis (CoMFA) are employed to understand the structural requirements for optimal activity. rsc.org CoMFA models can generate 3D contour maps that indicate regions where steric bulk or specific electrostatic charges (positive or negative) are likely to increase or decrease activity, guiding the design of new, more potent analogues. rsc.org

Strategies for optimizing quinoline scaffolds include:

Structural Modification: As seen in the development of P2X7 receptor antagonists, the core quinoline scaffold can be systematically modified at various positions (e.g., R1, R2, R3) to improve potency. researchgate.net For instance, optimization can lead to highly potent compounds like 2-chloro-5-adamantyl-quinoline derivatives. researchgate.net

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common optimization strategy. In a study of phosphodiesterase 10A inhibitors, replacing a pyridine (B92270) ring with an N-methyl pyridone ring drastically altered the metabolic profile of the quinoline analogues. nih.gov

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores can lead to hybrid molecules with enhanced activity or novel mechanisms of action. biointerfaceresearch.com This approach aims to create drug candidates that might overcome toxicity or resistance issues associated with the parent molecules.

The goal of these optimization efforts is to identify candidates with improved efficacy, better ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties, and a lower risk for drug-drug interactions. nih.gov

Data Tables

Table 1: Impact of 7-Position Substituent on Quinoline Basicity and Activity This table illustrates how different electron-withdrawing groups at the 7-position of a 4-aminoquinoline derivative affect the pKa of the quinoline nitrogen (pKa1) and the terminal amino nitrogen (pKa2). Lower pKa values indicate lower basicity. This change in basicity influences the compound's ability to accumulate in the acidic parasite food vacuole, a key factor in its antimalarial activity.

| 7-Position Substituent (R) | Hammett Constant (σm) | Quinoline N pKa (pKa1) | Side Chain N pKa (pKa2) | Relative pH Trapping (% of Chloroquine) |

| -NO2 | 0.71 | 6.28 | 7.65 | ~7% |

| -CF3 | 0.43 | 7.63 | 8.84 | ~62% |

| -Cl | 0.37 | 7.97 | 9.17 | ~79% |

| -F | 0.34 | 7.96 | 9.07 | ~75% |

| -H | 0.00 | 8.13 | 9.54 | ~88% |

| -OH | 0.12 | 8.35 | 9.87 | ~96% |

| -NH2 | -0.16 | 8.36 | 10.02 | ~97% |

| Data adapted from a study on the structure-activity relationships of 4-aminoquinolines. nih.gov The pH trapping is calculated based on the pKa values. |

Table 2: General Structure-Activity Relationship (SAR) Summary for 4-Aminoquinolines This table summarizes key SAR principles for substitutions at various positions on the 4-aminoquinoline scaffold, primarily in the context of antimalarial activity.

| Position | Substitution/Feature | Effect on Activity | Reference(s) |

| Ring | Quinoline Ring | Essential for activity | rsc.org |

| C-3 | Methyl group | Decreases activity | nih.govrsc.org |

| C-4 | Amino group with alkyl side chain | Essential for activity | nih.gov |

| C-7 | Electron-withdrawing group (e.g., -Cl) | Essential for high potency | nih.govresearchgate.net |

| C-7 | Methyl group (vs. -Cl) | Results in loss of activity | nih.gov |

| C-8 | Any substitution | Abolishes activity | rsc.org |

| Side Chain | Terminal tertiary amine | Important for activity | researchgate.net |

| Side Chain | Hydroxyl group on terminal amine's alkyl | Reduces toxicity | nih.gov |

Mechanistic Investigations of Chemical Processes

Reaction Mechanisms in Quinoline (B57606) Synthesis

The synthesis of the 4-Amino-7-fluoro-2-methylquinoline scaffold is not a single-step process but rather a multi-stage construction that relies on classic named reactions for forming the core quinoline ring system. The 4-amino group is typically introduced in a subsequent step. Two prominent mechanistic pathways for assembling the 2-methyl-7-fluoroquinoline core are the Combes and Doebner-Miller syntheses.

The Combes Quinoline Synthesis

A versatile method for preparing 2,4-substituted quinolines, the Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgwikiwand.com For the synthesis of the 7-fluoro-2-methylquinoline (B75012) precursor, 3-fluoroaniline (B1664137) serves as the aniline component and acetylacetone (B45752) provides the three-carbon fragment that includes the C2-methyl group.

The mechanism proceeds through several key stages:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 3-fluoroaniline on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a Schiff base (imine) intermediate.

Enamine Tautomerization: The Schiff base tautomerizes to the more stable conjugated enamine. This step is critical as it positions the atoms for the subsequent cyclization.

Acid-Catalyzed Annulation: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich benzene (B151609) ring of the aniline moiety attacks the protonated enamine, leading to the formation of a new six-membered ring. This ring closure is the rate-determining step. wikipedia.org

Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration to eliminate a molecule of water, resulting in the formation of the aromatic quinoline ring system.

The regioselectivity of the cyclization is influenced by the electronic effects of the substituents. The fluorine atom at the meta-position of the aniline starting material directs the cyclization to the para-position, yielding the desired 7-fluoro substitution pattern. wikipedia.org

The Doebner-Miller Reaction

An alternative pathway is the Doebner-Miller reaction, which synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org To obtain a 2-methylquinoline, crotonaldehyde (B89634) is typically used, which can be formed in situ from the aldol (B89426) condensation of acetaldehyde. researchgate.netchegg.com

The proposed mechanism involves:

Michael Addition: The reaction begins with a nucleophilic 1,4-addition (Michael addition) of the aniline (e.g., 3-fluoroaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde). wikipedia.org

Intramolecular Cyclization: The resulting amino-aldehyde intermediate undergoes an acid-catalyzed intramolecular cyclization, where the benzene ring attacks the protonated carbonyl group.

Dehydration: A molecule of water is eliminated from the cyclic intermediate to form a dihydroquinoline.

Oxidation: The dihydroquinoline is then oxidized to the fully aromatic quinoline derivative. This oxidation can be effected by various oxidizing agents present in the reaction medium or by aerial oxidation. researchgate.net

Following the synthesis of the 7-fluoro-2-methylquinoline core by either of these methods, the 4-amino group is typically installed via nucleophilic aromatic substitution of a precursor, such as a 4-chloro or 4-hydroxyquinoline (B1666331) derivative. ucsf.edunih.gov

Elucidation of Electron Transfer Pathways

The 4-aminoquinoline (B48711) scaffold is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. The fluorescence of these probes is often modulated by a process known as Photoinduced Electron Transfer (PeT). rsc.orgrsc.org

The general mechanism for a PeT-based sensor involves a modular design comprising a fluorophore (the light-absorbing and emitting part) and a receptor (the analyte-binding part) connected by a spacer. rsc.org In the case of this compound, the quinoline ring acts as the fluorophore, while the 4-amino group functions as the receptor and a PeT quencher.

The process can be described as follows:

Fluorescence Quenching ('Off' State): In the absence of a target analyte, the lone pair of electrons on the nitrogen of the 4-amino group is available. Upon excitation of the quinoline fluorophore by light, this lone pair can be transferred to the excited state of the fluorophore. This electron transfer provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. nih.govnih.gov

Fluorescence Enhancement ('On' State): When an analyte, such as a proton (H⁺) or a metal cation, binds to the lone pair of the 4-amino group, the energy of these electrons is significantly lowered. This binding makes the electron transfer to the excited fluorophore energetically unfavorable. Consequently, the PeT process is inhibited, and the fluorophore returns to the ground state via the emission of a photon, leading to a significant enhancement in fluorescence intensity. nih.govacs.org

This "turn-on" fluorescence response makes aminoquinoline derivatives highly sensitive chemosensors. The efficiency of the PeT quenching and the subsequent fluorescence enhancement are key parameters in the design of these molecular probes. nih.gov

| Component | Function | State | Mechanism | Observed Fluorescence |

|---|---|---|---|---|

| Quinoline Ring | Fluorophore | Excited | Accepts electron from amino group | Low ('Off') |

| Ground | Non-radiative decay | |||

| 4-Amino Group | Receptor / Quencher | Unbound | Donates electron to excited fluorophore | Low ('Off') |

| Unbound | Enables PeT quenching | |||

| Quinoline Ring | Fluorophore | Excited | PeT is blocked | High ('On') |

| Ground | Radiative decay (fluorescence) | |||

| 4-Amino Group | Receptor / Quencher | Bound to Analyte | Electron pair is unavailable for donation | High ('On') |

| Bound to Analyte | Inhibits PeT quenching |

Role of Specific Functional Groups in Chemical Transformations

Each functional group on the this compound molecule plays a distinct role in influencing its reactivity and the mechanisms of its chemical transformations.

Applications in Advanced Materials Science and Chemical Probes

Development of Fluorescent Probes based on Quinoline (B57606) Scaffold

The inherent fluorescence of the quinoline ring system makes it an excellent scaffold for creating chemical probes that can detect and visualize specific molecules within complex environments.

Quinoline derivatives are integral to the design of two-photon fluorescent probes, which offer significant advantages for biological imaging over traditional one-photon microscopy. Two-photon microscopy (TPM) utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, which allows for deeper tissue penetration (up to several hundred micrometers), reduced phototoxicity, and minimized background autofluorescence. nih.govtandfonline.com This makes TPM particularly suitable for in vivo studies in live cells and tissues. nih.govtandfonline.com

Researchers have successfully developed quinoline-based two-photon probes for detecting reactive nitrogen species like nitric oxide (NO) and reactive oxygen species such as the superoxide (B77818) anion (O₂⁻). nih.govresearchgate.net In one such design, a quinoline derivative acts as the central fluorophore, while a specific reactive group (e.g., o-phenylenediamine (B120857) for NO) is attached to act as the sensor. nih.gov The probe is engineered to be in a "turned-off" state, with its fluorescence quenched. Upon reaction with the target analyte, a chemical transformation occurs that restores the fluorescence, creating a "turn-on" signal. For example, a two-photon probe for nitric oxide, named QNO, demonstrated a 12-fold increase in fluorescence upon reacting with NO and possessed a large two-photon action cross-section, a measure of its excitation efficiency. nih.gov

Table 1: Characteristics of a Quinoline-Based Two-Photon Probe (QNO) for Nitric Oxide

| Feature | Description | Finding |

|---|---|---|

| Fluorophore | Quinoline Derivative | Provides the structural scaffold for two-photon absorption and fluorescence emission. nih.gov |

| Analyte | Nitric Oxide (NO) | A key signaling molecule in various physiological and pathological processes. nih.gov |

| Mechanism | Photoinduced Electron Transfer (PeT) | The probe's fluorescence is initially quenched and is "turned on" upon reaction with NO. nih.gov |

| Fluorescence Enhancement | 12-fold | The intensity of fluorescence increases significantly after detecting the analyte. nih.gov |

| Two-Photon Cross Section | 52 GM | Indicates high efficiency for two-photon excitation. nih.gov |

| Application | Live Cell & Tissue Imaging | Capable of imaging endogenous NO at depths of 90–180 μm. nih.gov |

As chemical tools, these quinoline-based fluorescent probes enable the real-time visualization of specific analytes within living biological systems. nih.govresearchgate.net Their high selectivity and sensitivity allow researchers to monitor dynamic cellular processes and investigate the role of various molecules in health and disease. nih.gov

For instance, quinoline-based probes have been used to image nitric oxide produced in live RAW 264.7 macrophage cells, which are often used to study inflammation. nih.gov Similarly, a novel quinoline-derivative probe was developed to track superoxide anions, a key player in oxidative stress and inflammation. researchgate.net This probe was successfully used to visualize endogenous superoxide in a lung inflammation model via two-photon microscopy, highlighting its potential for in-situ detection of inflammatory responses in living organisms. researchgate.net The low cytotoxicity and high photostability of these probes are critical features that allow for prolonged imaging without damaging the cells under observation. nih.govresearchgate.net

Use in Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives are being explored as organic photosensitizers in dye-sensitized solar cells (DSSCs), a promising type of photovoltaic technology. nih.govresearchgate.netresearchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, generating an electric current. The effectiveness of this process depends heavily on the dye's electronic and optical properties.

Quinoline-based dyes are often designed with a Donor-π-Acceptor (D-π-A) structure. researchgate.netunesp.br In this architecture:

The Donor (D) is an electron-rich part of the molecule.

The Acceptor (A) is an electron-poor part that also anchors the dye to the semiconductor surface (e.g., TiO₂).

The π-bridge is a conjugated system, often incorporating the quinoline ring, that connects the donor and acceptor and facilitates charge separation after light absorption. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

The quinoline scaffold is a key component in materials developed for organic light-emitting diodes (OLEDs), which are used in modern displays and lighting. tandfonline.comresearchgate.nettandfonline.com Quinoline derivatives can function as emitting materials, where they are responsible for generating light, or as materials in the charge transport layers that improve device efficiency. tandfonline.comtandfonline.com

Researchers have synthesized various benzo[q]quinoline derivatives that act as the emissive layer in OLEDs. tandfonline.comtandfonline.com The non-planar structure of some of these molecules can help reduce self-aggregation in the solid state, which might otherwise quench fluorescence and lower efficiency. tandfonline.com By modifying the chemical structure of the quinoline derivative, the emission color and electroluminescent properties of the OLED can be precisely tuned. nih.govtandfonline.com For instance, devices using benzo[q]quinoline derivatives have been fabricated that exhibit efficient green emission. tandfonline.comtandfonline.com Furthermore, some quinoline-based materials are designed for thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org

Table 2: Application of Quinoline Derivatives in OLEDs

| Role | Compound Class | Function | Reference |

|---|---|---|---|

| Emitter | Benzo[q]quinoline Derivatives | Act as the light-emitting layer, with properties tunable by chemical modification. | tandfonline.comtandfonline.com |

| Emitter | Fluorene-bridged Quinoxaline Derivatives | Used as efficient blue-emitting materials in multilayered OLEDs. | nih.gov |

| Emitter | TADF Materials | Enable high-efficiency emission through the harvesting of both singlet and triplet excitons. | rsc.org |

| Fluorescent Layer | Substituted Quinoline Derivatives | Can serve as an alternative to commercially available fluorescent polymers in OLED fabrication. | researchgate.net |

Pharmaceutical Intermediates in Complex Molecule Synthesis

The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.govfrontiersin.org Consequently, compounds like 4-Amino-7-fluoro-2-methylquinoline serve as critical intermediates for the synthesis of more complex, biologically active molecules. The 4-aminoquinoline core is present in numerous approved drugs with a wide range of therapeutic uses, including antimalarial, anticancer, antiviral, and anti-inflammatory agents. nih.govfrontiersin.org

The synthesis of these complex molecules often involves starting with a substituted quinoline precursor. For example, a common synthetic route involves the reaction of a 4-chloro-7-substituted-quinoline with various amines through nucleophilic aromatic substitution. nih.govmdpi.com The chlorine atom at the 4-position is a good leaving group, allowing for the introduction of diverse side chains that modulate the final molecule's pharmacological properties. The fluorine atom at the 7-position, as in this compound, can enhance metabolic stability or alter binding affinity to biological targets.

Studies have demonstrated the synthesis of series of 4-aminoquinoline derivatives from their 4-chloroquinoline (B167314) precursors to evaluate their cytotoxic effects against cancer cell lines, showcasing the role of this scaffold as a prototype for developing new chemotherapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 4-Amino-7-fluoro-2-methylquinoline, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Current established methods for producing 4-aminoquinolines typically rely on the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor with an amine. frontiersin.orgnih.gov This pathway itself can be improved by employing greener technologies. Microwave-assisted synthesis, for instance, has been shown to accelerate reactions, reduce energy consumption, and increase yields for 4-aminoquinoline (B48711) derivatives, often without the need for a solvent. frontiersin.orgnih.govmdpi.com

More innovative and sustainable strategies could involve a complete redesign of the synthetic pathway to the quinoline (B57606) core itself. Promising future directions include:

Palladium-Catalyzed Dehydrogenative Aromatization: A modern approach involves the palladium-catalyzed reaction of a 2,3-dihydroquinolin-4(1H)-one with an amine source, which forms the aromatic 4-aminoquinoline in a single, efficient step. frontiersin.orgnih.gov Adapting this method for the 7-fluoro analogue could provide a more direct and atom-economical route.

Metal-Free C-H Functionalization and Cyclization: Research into the functionalization of C(sp³)–H bonds offers a metal-free alternative. nih.govacs.org A potential strategy involves the tandem cyclization of precursors like 2-styrylanilines with 2-methylquinolines, avoiding transition-metal catalysts and promoting a more environmentally friendly process. nih.govacs.org

Aza-Diels-Alder Reactions: A novel route for creating highly substituted 4-aminoquinolines utilizes an aza hetero-Diels-Alder reaction, which can be performed as a one-pot synthesis from simple starting materials, maximizing atom economy and simplifying purification. rsc.org

These advanced synthetic methods represent a significant step towards the sustainable and scalable production of this compound and its derivatives.

Exploration of New Derivatization Strategies

The this compound scaffold possesses multiple reactive sites, making it an ideal candidate for the creation of diverse chemical libraries. Future research will undoubtedly explore extensive derivatization to modulate its physicochemical and biological properties.

The primary points of derivatization include:

The 4-Amino Group: This is the most frequently modified position. N-alkylation with a wide variety of side chains can be used to alter solubility, basicity, and steric profile, which is crucial for tuning interactions with biological targets. nih.govnih.gov Synthesizing analogues with different amine-containing side chains is a well-established strategy for developing new therapeutic agents. nih.gov

The 2-Methyl Group: The methyl group is not merely a passive substituent. It can be activated for further reactions. For instance, it can undergo oxidation to form a 2-chloromethylquinoline intermediate, which serves as a handle for introducing various nucleophiles. nih.gov It can also participate in condensation reactions with aldehydes to generate 2-styrylquinoline (B1231325) derivatives, extending the molecule's conjugation and creating new structural motifs. nih.gov

The Aromatic Ring: While the fluorine at C7 already provides key electronic modification, further C-H functionalization on the benzene (B151609) ring is a sophisticated strategy for creating highly complex derivatives. nih.gov Guided C-H activation can selectively introduce substituents at other positions, leading to novel molecular architectures. chemrxiv.org

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 4-Amino Group | N-Alkylation / Amination | Alkyl halides, N,N-dimethyl-alkyl-diamines | Secondary/Tertiary Amines | nih.gov |

| 2-Methyl Group | Oxidation/Chlorination | mCPBA, Benzenesulfonyl chloride | 2-(Chloromethyl)quinoline | nih.gov |

| 2-Methyl Group | Condensation (Knoevenagel-type) | Aromatic aldehydes, ZnCl₂ | 2-Styrylquinoline | nih.gov |

| Aromatic Ring (e.g., C5, C8) | Directed C-H Functionalization | Pd(OAc)₂, various ligands/reagents | C-Aryl, C-Alkyl, etc. | nih.govchemrxiv.org |

Advanced Computational Studies for Predictive Modeling

In silico methods are indispensable tools for accelerating chemical research by predicting molecular properties and guiding experimental design. For this compound, computational studies can provide profound insights into its behavior and potential applications.

Future research will likely employ a range of computational techniques:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure of the molecule. rsc.orgarabjchem.org These studies can predict key quantum-molecular descriptors such as frontier molecular orbital energies (HOMO/LUMO), charge distribution, and molecular electrostatic potential. arabjchem.orguantwerpen.be This information is vital for predicting reactivity, photophysical properties, and the nature of intermolecular interactions. rsc.orguantwerpen.be

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various descriptors, QSAR models can be built to predict their biological activity. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. uantwerpen.bemdpi.com For derivatives of this compound, docking studies can help identify potential therapeutic targets and explain the structural basis for their activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of ligand-receptor complexes and conformational changes that are not apparent from static docking models. arabjchem.orguantwerpen.be

| Computational Method | Purpose | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, charge distribution, reactivity indices, spectroscopic properties. | rsc.orgarabjchem.org |

| QSAR | Predictive Activity Modeling | Correlation of structural features with biological activity (e.g., anticancer, antimalarial). | researchgate.net |

| Molecular Docking | Binding Mode Prediction | Ligand conformation in protein binding sites, binding affinity scores. | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Dynamic Interaction Analysis | Stability of complexes, conformational flexibility, solvation effects. | arabjchem.orguantwerpen.be |

Design of Next-Generation Chemical Probes

The inherent fluorescence of the quinoline scaffold makes it an excellent starting point for the design of chemical probes for bioimaging and sensing applications. crimsonpublishers.comcrimsonpublishers.com The unique substitutions on this compound offer several advantages for creating sophisticated probes.

Future research in this area could focus on:

Turn-On Fluorescent Probes: The core scaffold can be modified with a quencher moiety that is cleaved upon interaction with a specific analyte (e.g., a reactive oxygen species or a specific enzyme). This cleavage would restore fluorescence, providing a "turn-on" signal for detection. crimsonpublishers.com

Targeted Bioimaging Agents: By attaching a specific targeting ligand to the quinoline core, probes can be designed to accumulate in particular organelles (like lysosomes or mitochondria) or tissues (like sentinel lymph nodes). crimsonpublishers.comrsc.orgnih.gov This allows for the visualization of specific biological structures and processes.

Ion and Small Molecule Sensors: The 4-amino group can be incorporated into a receptor site for specific ions like Hg²⁺ or small molecules. crimsonpublishers.com Binding of the target analyte would induce a change in the probe's photophysical properties, such as a shift in emission wavelength or intensity, enabling detection. crimsonpublishers.com

Multi-Modal Probes: The presence of the fluorine atom at the C7 position allows for the possibility of creating dual-mode probes that can be detected by both fluorescence microscopy and ¹⁹F-NMR spectroscopy, providing complementary analytical data.

The design of these probes often relies on a "push-pull" electronic architecture, where electron-donating groups (like the amino group) and electron-accepting groups are connected through a π-conjugated system to achieve desirable photophysical properties like large Stokes shifts and emission in the near-infrared (NIR) region. rsc.org

Application as Key Building Blocks in Diverse Chemical Scaffolds